molecular formula C12H11FeI B598873 1-Iodoferrocene CAS No. 1273-76-3

1-Iodoferrocene

Cat. No. B598873
CAS RN: 1273-76-3
M. Wt: 337.969
InChI Key: DNOZGKFZPQMDAS-UHFFFAOYSA-N
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Description

1-Iodoferrocene, also known as FcI, is an organic compound with the chemical formula Fe(C5H5)2I . It is a red-brown solid, stable at room temperature .


Synthesis Analysis

The synthesis of 1-Iodoferrocene involves mono- and dilithiation of ferrocene followed by conversion into iodoferrocenes by reaction with iodine .


Molecular Structure Analysis

The molecular structure of 1-Iodoferrocene was determined by X-ray single crystal diffraction . The molecular formula is CHFeI, with an average mass of 311.928 Da and a mono-isotopic mass of 311.909821 Da .


Chemical Reactions Analysis

1-Iodoferrocene is a key compound in the synthesis of substituted ferrocenes, particularly where Heck, Sonogashira, Suzuki-Miyaura or Ullmann coupling reactions are involved because they are highly reactive in such coupling reactions .


Physical And Chemical Properties Analysis

1-Iodoferrocene is a red-brown solid, stable at room temperature . It has good light absorption properties and is commonly used as dyes, pigments, and photosensitizers .

Scientific Research Applications

  • Catalysis and Synthesis : Iodoferrocene is used in palladium-catalyzed reactions with olefins and acetylenes to produce alkenylferrocene derivatives and diferrocenylacetylene (Kasahara, Izumi, & Maemura, 1977).

  • Improved Synthesis and Purification : Enhanced methods for synthesizing and purifying iodoferrocene and 1,1'-diiodoferrocene have been developed, yielding these compounds in high purity and good yields (Roemer & Nijhuis, 2014).

  • Functionalization of Iodoferrocenes : Research on the preparation of various 1′-substituted iodoferrocenes and their application in Heck coupling reactions with ethenylferrocene has been documented (Roemer, Donnadieu, & Nijhuis, 2016).

  • Formation of Oligomeric Ferrocenes : Studies on the mixed Ullmann reaction of iodoferrocene and 1,2-diiodoferrocene have produced a range of oligomeric ferrocenes, including biferrocene, terferrocene, and various isomeric quinqueferrocenes (Roling & Rausch, 1977).

  • Purification Methods : A simple method for purifying iodoferrocene, synthesized from ferrocene, has been reported. This method addresses the challenge of obtaining pure iodoferrocene, which typically involves complex and potentially toxic procedures (Goeltz & Kubiak, 2011).

  • Acetylation Studies : The acetylation of substituted ferrocenes, including iodoferrocene, has been examined. This research offers insights into the behavior and properties of these compounds under acetylation conditions (Hall & Richards, 1963).

  • Novel Routes to Disubstituted Ferrocenes : A unique approach for accessing 1,1′-disubstituted ferrocenes has been established, involving remote deprotometalation of certain ferrocenecarboxamide compounds (Erb et al., 2020).

  • Synthesis of Ferrocenyl Alkyl Ethers : The copper(I)-mediated Ullman-type coupling of iodoferrocene with alcoholates has enabled the preparation of oxygen-substituted ferrocenes, expanding the possibilities for synthesizing novel ferrocene derivatives (Schaarschmidt & Lang, 2010).

Future Directions

1-Iodoferrocene is a versatile synthon that has been incorporated in a variety of materials and devices including in molecular tunnel junctions, organic electronic devices, thermotropic liquid crystals, electrochromic materials, and sensors of biomolecules . Its iodo functionality is suitable for transition metal catalyzed cross-coupling reactions, and it undergoes halogen lithium exchange reactions . Due to its bifunctionality, it is also suitable for the preparation of oligomers or polymers .

properties

IUPAC Name

benzene;iodobenzene;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I.C6H6.Fe/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H;1-6H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOZGKFZPQMDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FeI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodoferrocene

Citations

For This Compound
103
Citations
A Patti, D Lambusta, M Piattelli, G Nicolosi - Tetrahedron: Asymmetry, 1998 - Elsevier
… -1-iodoferrocene (−)-2 having 89% ee and unreacted (1R,2R)-2-hydroxymethyl-1-iodoferrocene (+)-1 … A single enantiomer of 2-hydroxymethyl-1-iodoferrocene gave easy access to new …
Number of citations: 46 www.sciencedirect.com
AS Romanov, JM Mulroy, VN Khrustalev… - … Section C: Crystal …, 2009 - scripts.iucr.org
The structures of the three title monosubstituted ferrocenes, namely 1-chloroferrocene, [Fe(C5H5)(C5H4Cl)], (I), 1-bromoferrocene, [Fe(C5H5)(C5H4Br)], (II), and 1-iodoferrocene, [Fe(…
Number of citations: 17 scripts.iucr.org
L Kadari, T Roisnel, W Erb, PR Krishna, F Mongin - Synthesis, 2020 - thieme-connect.com
… a mono Li/Br exchange-electrophilic trapping sequence from 1,1′-dibromoferrocene;[14] this was used by Ilyashenko as the key step in the synthesis of 1-bromo-1′-iodoferrocene (78…
Number of citations: 5 www.thieme-connect.com
A Zirakzadeh, A Herlein, MA Groß, K Mereiter… - …, 2015 - ACS Publications
… (7) The ligand synthesis was achieved by a Negishi coupling reaction, and for this purpose racemic 2-bromo-1-iodoferrocene was required. In this context we questioned whether this …
Number of citations: 38 pubs.acs.org
B Yucel, B Sanli, H Soylemez, H Akbulut - Journal of Organometallic …, 2012 - Elsevier
The reaction of racemic (2-iodoferrocenyl)methanol with internal alkynes in the presence of (dppf)PdCl 2 and i-Pr 2 NH produces alkenyl-substituted ferrocene carboxaldehydes in …
Number of citations: 12 www.sciencedirect.com
DM Evans, DD Hughes, PJ Murphy, PN Horton… - …, 2021 - ACS Publications
An efficient synthesis of 1,1′,2,2′-tetraiodoferrocene is described that uses 1,1′,2,2′-tetrakis(tri-n-butylstannyl)ferrocene as a key intermediate in its synthesis. In an attempt to …
Number of citations: 6 pubs.acs.org
Á Kuik, R Skoda-Földes, AC Bényei, G Rangits… - Journal of …, 2006 - Elsevier
… As a part of our series of investigations concerning palladium-catalyzed carbonylation of iodoferrocene and 1,1′-iodoferrocene, two methods for the synthesis of new unsymmetrically …
Number of citations: 10 www.sciencedirect.com
L Xiao, K Mereiter, W Weissensteiner, M Widhalm - Synthesis, 1999 - thieme-connect.com
… The primary amines (5p)-2-aminomethyl-1-bromoferrocene and (5p)-2-aminomethyl-1-iodoferrocene are accessible from the same ammonium precursors as and (Scheme 5). For …
Number of citations: 27 www.thieme-connect.com
PO Ph, F Fe, OP Ph - Regio-and Stereo-Controlled Oxidations and … - Wiley Online Library
Materials and Equipment (R)-2-[(S)-1-(Diphenylphosphinyl) ethyl]-1-iodoferrocene (the mixture obtained from Section 2.6. 2)(5.03 g) Copper powder (> 99%, 300 mesh, purchased …
Number of citations: 0 onlinelibrary.wiley.com
H Plenio, J Hermann, A Sehring - Chemistry–A European …, 2000 - Wiley Online Library
… Syntheses: In our syntheses of the various ferroceneacetylenes (Schemes 1±5), our most important starting material for all the ferrocenes described here was (S)-1-iodoferrocene2-…

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